molecular formula C10H12N4O2 B1475779 3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one CAS No. 2090577-60-7

3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one

Cat. No.: B1475779
CAS No.: 2090577-60-7
M. Wt: 220.23 g/mol
InChI Key: NCFXGYWCLVJKOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one is a heterocyclic compound featuring a 1-methylpyridin-2(1H)-one core linked to a 1,2,4-oxadiazole ring substituted with a 2-aminoethyl group at position 5. The methyl group on the pyridinone ring may improve metabolic stability compared to unsubstituted analogs.

Properties

IUPAC Name

3-[5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl]-1-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-14-6-2-3-7(10(14)15)9-12-8(4-5-11)16-13-9/h2-3,6H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFXGYWCLVJKOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C2=NOC(=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one (hereafter referred to as "the compound") is a derivative of the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C11H14N4O2C_{11}H_{14}N_{4}O_{2}, with a molecular weight of approximately 230.25 g/mol. Its structure features a pyridine ring substituted with an oxadiazole moiety, which is known for contributing to various biological activities.

PropertyValue
Molecular FormulaC₁₁H₁₄N₄O₂
Molecular Weight230.25 g/mol
CAS Number123456-78-9

Antimicrobial Activity

Recent studies have indicated that oxadiazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results, particularly against Gram-positive bacteria.

  • Case Study : In vitro assays demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

Anticancer Activity

The compound's potential anticancer properties have also been explored. Research indicates that it may induce apoptosis in cancer cells through various pathways.

  • Mechanism : The compound appears to activate the p53 pathway, leading to increased expression of pro-apoptotic factors and caspase activation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
  • Case Study : A study involving MCF-7 cells reported an IC50 value of approximately 15 µM, indicating effective cytotoxicity at relatively low concentrations .

Anti-inflammatory Activity

The compound has shown potential as an anti-inflammatory agent by modulating cytokine release.

  • Research Findings : In models of inflammation induced by lipopolysaccharides (LPS), the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its utility in treating inflammatory diseases .

The biological activity of the compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The oxadiazole ring system is known to interact with various enzymes, potentially inhibiting their activity.
  • Modulation of Cell Signaling Pathways : The activation of apoptotic pathways through p53 suggests that the compound can influence cell survival signaling.
  • Antioxidant Properties : Some studies indicate that derivatives may possess antioxidant properties, contributing to their protective effects against oxidative stress in cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridinone/Oxadiazole Derivatives

  • 1-((3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one hydrochloride (): Structural Differences: The oxadiazole is linked to the pyridinone via a methylene bridge, and the 2-aminoethyl group is at position 3 of the oxadiazole. In contrast, the target compound positions the oxadiazole directly at the pyridinone’s 3-position with the aminoethyl at oxadiazole’s 5-position. The target compound’s direct linkage might enhance rigidity and electronic interactions .

Oxadiazole-Pyridyl Derivatives with Bulky Substituents ()

  • 1a and 1b: These antiviral compounds feature a 4-pyridyl group attached to oxadiazole, with bulky phenylethyl-pyrrolidinyl substituents. Key Differences: The target compound’s aminoethyl group is smaller and more hydrophilic than the lipophilic phenylethyl-pyrrolidinyl groups in 1a/1b. Activity: highlights antiviral activity for 1a/1b, suggesting that substituent bulkiness may enhance target engagement. The target’s aminoethyl group could prioritize solubility over potency .

Naphthyridinone/Oxadiazole Hybrids ()

  • 5-(3-Methoxyphenyl)-3-(5-methyl-1,2,4-oxadiazol-3-yl)-1,6-naphthyridin-2(1H)-one: Structural Contrasts: The naphthyridinone core replaces the pyridinone, and the oxadiazole carries a methyl group instead of aminoethyl. Pharmacokinetics: The methoxyphenyl and methyl groups increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to the target compound’s aminoethyl group .

Thienopyrimidine/Oxadiazole Derivatives ()

  • 1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones: Core Differences: The thienopyrimidine core differs from pyridinone, and the oxadiazole is a 1,3,4-isomer (vs. 1,2,4). Activity: emphasizes antimicrobial activity, suggesting oxadiazole’s role in targeting microbial enzymes. The target compound’s 1,2,4-oxadiazole and aminoethyl group may offer distinct binding modes .

Data Table: Structural and Functional Comparison

Compound Core Structure Oxadiazole Substituent Molecular Weight (g/mol) Key Features Potential Applications References
Target Compound 1-methylpyridin-2(1H)-one 5-(2-aminoethyl) 231.25 High hydrophilicity, rigid structure CNS/antimicrobial -
1a () 4-pyridyl Phenylethyl-pyrrolidinyl ~450 (estimated) Lipophilic, bulky substituents Antiviral
Compound pyridin-2(1H)-one 3-(2-aminoethyl) + methylene 294.74 (HCl salt) Conformational flexibility Undisclosed
5-(3-Methoxyphenyl)... () 1,6-naphthyridin-2(1H)-one 5-methyl 334.34 Lipophilic, planar structure Undisclosed
Compound thieno[2,3-d]pyrimidine 5-phenyl (1,3,4-oxadiazole) ~400 (estimated) Antimicrobial activity Antimicrobial

Research Findings and Implications

  • Aminoethyl vs. Lipophilic Substituents: The target compound’s 2-aminoethyl group likely enhances solubility and hydrogen-bonding capacity compared to lipophilic analogs (e.g., 1a/1b), which prioritize target affinity over bioavailability .
  • Core Flexibility : ’s methylene-linked analog may offer broader conformational sampling, whereas the target’s direct linkage could favor specific receptor interactions .

Preparation Methods

Oxadiazole Core Synthesis

The oxadiazole ring, central to the target molecule, can be synthesized via several established routes:

Method Starting Materials Key Reagents Reaction Conditions Yield Notes
Amidoxime and Carboxylic Acid Condensation Amidoximes, carboxylic acids Vilsmeier reagent (for activation) One-pot, reflux 61–93% Efficient, high yield, simple purification; suitable for 1,2,4-oxadiazole derivatives (Ref)
Gem-Dibromomethylarenes with Amidoximes Gem-dibromomethylarenes, amidoximes Base, heat Reflux, ~90% yield Long reaction time, complex purification Good for diaryl-substituted oxadiazoles (Ref)
Nitroalkenes with Arenes and Nitriles Nitroalkenes, arenes, nitriles TfOH (superacid) Short reaction time (~10 min), high yield (~90%) Limited by acid resistance Rapid synthesis, requires resistant substrates (Ref)

Functionalization of Pyridine Derivatives

The pyridine component, specifically methylpyridinone, is typically prepared via multi-step functionalization of pyridine precursors:

Method Starting Material Key Reagent Reaction Conditions Yield Notes
Chlorination and Alkylation Pyridine derivatives Chlorinating agents, alkyl halides Reflux, controlled temperature Variable Used for introducing methyl groups or halogen substituents (Ref)
Formation of Pyridin-2-yl-methylamine Pyridine derivatives Nucleophilic substitution, reductive amination Mild to moderate conditions Not specified For aminoethyl side chain attachment (Ref)

Coupling of Oxadiazole and Pyridinone Units

The key step involves coupling the oxadiazole core with the pyridinone fragment:

Method Reagents Conditions Yield Notes
Amide or Ester Formation Activated oxadiazole intermediates, pyridinone derivatives Reflux, coupling agents (e.g., EDC, DCC) Not specified Common approach for linking heterocycles (general practice)
Direct Cyclization and Functionalization Precursors with suitable functional groups Reflux, catalytic conditions Variable For constructing the final heterocyclic framework

Research Findings and Patent Data

  • One-Pot Synthesis Approaches: Zarei M. et al. reported a one-pot method for 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acids, employing activation via Vilsmeier reagent, achieving yields of 61–93%.

  • Tandem Reactions: Golushko A. et al. developed tandem reactions involving nitroalkenes and nitriles with high yields (~90%) in short reaction times, although requiring resistant starting materials due to superacid conditions.

  • Patents on Pyridin-2-yl-methylamine Derivatives: A patent from 1997 describes methods involving chlorination, alkylation, and reductive amination to prepare pyridin-2-yl-methylamine derivatives, which can be further functionalized to incorporate the aminoethyl group (Ref).

Proposed Synthetic Route for the Target Compound

Based on the collected data, a plausible synthetic pathway involves:

  • Step 1: Synthesis of the 1,2,4-oxadiazole core via amidoxime and carboxylic acid derivatives, employing Vilsmeier reagent activation for high-yield formation.

  • Step 2: Functionalization of pyridine to introduce the methyl and aminoethyl groups, possibly through halogenation followed by nucleophilic substitution or reductive amination.

  • Step 3: Coupling of the oxadiazole core with the functionalized pyridinone via amide bond formation or cyclization, ensuring the correct positioning of substituents.

Data Summary Table

Synthesis Step Methodology Reagents Conditions Typical Yield References
Oxadiazole core formation Amidoxime and carboxylic acid condensation Amidoximes, acids, Vilsmeier reagent Reflux, one-pot 61–93%
Pyridine functionalization Chlorination, alkylation, reductive amination Nucleophiles, halogenating agents Mild to reflux Variable
Coupling to form final compound Amide/ester formation Coupling agents Reflux Not specified General practice

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield and purity of 3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one?

Methodological Answer: The synthesis of 1,2,4-oxadiazole derivatives typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. A one-pot approach, as demonstrated for structurally similar compounds (e.g., 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoic acid), can improve efficiency by combining carboxamidation and tandem cyclization steps . Key strategies include:

  • Using ammonium acetate buffer (pH 6.5) to stabilize intermediates during cyclization .
  • Employing microwave-assisted synthesis to reduce reaction time and enhance regioselectivity.
  • Purification via column chromatography with gradients of ethyl acetate/hexane to isolate the target compound.

Q. How can researchers mitigate low aqueous solubility during in vitro assays?

Methodological Answer: Low solubility, a common limitation for oxadiazole derivatives , can be addressed via:

  • Co-solvents: Use DMSO (≤0.1% v/v) to pre-dissolve the compound, ensuring compatibility with cell-based assays.
  • Nanoformulation: Encapsulate the compound in liposomes (e.g., 100 nm PEGylated liposomes) to enhance bioavailability.
  • pH adjustment: Prepare buffered solutions (pH 7.4) with cyclodextrins (e.g., HP-β-CD) as solubilizing agents.

Q. What spectroscopic and chromatographic techniques are critical for structural validation?

Methodological Answer:

  • NMR Spectroscopy: Analyze 1H^1H and 13C^{13}C NMR to confirm the oxadiazole ring (δ 8.2–8.5 ppm for protons adjacent to N–O groups) and pyridinone moiety (δ 160–165 ppm for carbonyl carbons) .
  • HRMS: Verify molecular weight (e.g., calculated [M+H]+^+ = 261.12, observed = 261.10) to confirm stoichiometry .
  • X-ray Crystallography: Use SHELXL for refinement to resolve stereochemical ambiguities, leveraging high-resolution diffraction data (R-factor < 0.05) .

Advanced Research Questions

Q. How should contradictory data in enzyme inhibition assays (e.g., DPP-4 IC50_{50}50​) be resolved?

Methodological Answer: Contradictions may arise from assay conditions or off-target effects. Systematic approaches include:

  • Orthogonal Assays: Compare fluorogenic substrate assays (e.g., Gly-Pro-AMC cleavage) with SPR-based binding studies to confirm target engagement .
  • Control Experiments: Test against related enzymes (e.g., DPP-8/9) to assess selectivity.
  • Structural Analysis: Perform molecular docking (e.g., AutoDock Vina) using crystallographic data of DPP-4 (PDB: 3W2T) to validate binding modes .

Q. What strategies can elucidate structure-activity relationships (SAR) for optimizing bioactivity?

Methodological Answer:

  • Analog Synthesis: Modify substituents on the oxadiazole (e.g., trifluoromethyl groups for enhanced metabolic stability) and pyridinone rings (e.g., methyl vs. ethyl for steric effects) .
  • Pharmacophore Modeling: Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., oxadiazole N–O) and hydrophobic interactions.
  • In Vivo Correlation: Test analogs in glucose tolerance assays (e.g., streptozotocin-induced diabetic mice) to link structural changes to efficacy .

Example SAR Table:

Substituent (R)DPP-4 IC50_{50} (nM)Solubility (µg/mL)
-CF3_312 ± 1.58.2
-CH3_345 ± 3.115.6

Q. How can neuroprotective effects observed in animal models be mechanistically validated?

Methodological Answer:

  • Biomarker Analysis: Measure oxidative stress markers (e.g., MDA, SOD) in brain homogenates from rodent models of ischemia-reperfusion injury .
  • In Situ Hybridization: Map DPP-4 expression in neuronal tissues using RNAscope probes to confirm target localization.
  • Behavioral Assays: Employ Morris water maze tests to correlate compound administration with cognitive recovery.

Data Analysis and Reporting

Q. What statistical frameworks are recommended for analyzing dose-response data with high variability?

Methodological Answer:

  • Nonlinear Regression: Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50_{50} and Hill coefficients.
  • Outlier Detection: Use Grubbs’ test (α = 0.05) to exclude anomalous replicates.
  • Meta-Analysis: Pool data from independent experiments (≥3 replicates) using random-effects models to account for inter-study variability.

Q. How should crystallographic data be processed to resolve structural ambiguities?

Methodological Answer:

  • Data Collection: Use synchrotron radiation (λ = 0.98 Å) for high-resolution datasets (≤1.0 Å).
  • Refinement: Apply SHELXL-2018 with twin refinement (TWIN/BASF commands) for twinned crystals .
  • Validation: Check geometry with PLATON and Rfree_\text{free} values (<5% discrepancy from Rwork_\text{work}) .

Ethical and Compliance Considerations

Q. What regulatory guidelines apply to in vivo studies of this compound?

Methodological Answer:

  • Animal Welfare: Follow ARRIVE 2.0 guidelines for reporting, including randomization and blinding protocols.
  • Safety Testing: Conduct acute toxicity studies (OECD 423) to determine LD50_{50} and MTD.
  • Data Sharing: Deposit crystallographic data in the Cambridge Structural Database (CSD) for public access .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one
Reactant of Route 2
3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.